3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Descripción
Propiedades
IUPAC Name |
3-chloro-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3NO4/c1-29-19-10-14-7-9-27(21(28)6-8-23)18(17(14)12-20(19)30-2)13-31-16-5-3-4-15(11-16)22(24,25)26/h3-5,10-12,18H,6-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPRMTPGJKHLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCl)COC3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
One-Pot Cyclization Using 3,4-Dimethoxyphenethylamine
The patent CN110845410A describes a high-yielding one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (Fig. 1A):
- Step 1 : Formylation of 3,4-dimethoxyphenethylamine with ethyl formate (reflux, 6 h) yields an intermediate imine.
- Step 2 : Reaction with oxalyl chloride at 10–20°C forms an acyl chloride intermediate.
- Step 3 : Phosphotungstic acid-catalyzed cyclization (50–55°C, 3 h) followed by methanol quenching produces the dihydroisoquinoline core.
- Step 4 : Crystallization from methanol yields 80% pure product (99.1% HPLC, single impurity ≤0.16%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80% |
| Purity (HPLC) | 99.1% |
| Reaction Time | 12 h (total) |
| Solvent System | Dichloromethane/MeOH |
Functionalization at the 1-Position: (3-(Trifluoromethyl)phenoxy)methyl Installation
Mitsunobu Reaction for Ether Bond Formation
The dihydroisoquinoline’s 1-position is alkylated using 3-(trifluoromethyl)phenol under Mitsunobu conditions (Fig. 1B):
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C → RT.
- Mechanism : The alcohol attacks the in situ-generated phosphonium intermediate, displacing triphenylphosphine oxide.
- Optimization : Higher yields (88%) are achieved with 1.2 equiv of 3-(trifluoromethyl)phenol and 4Å molecular sieves to scavenge water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (NMR) | >98% |
| Reaction Scale | 0.3–5 mmol |
Acylation with 3-Chloropropanoyl Chloride
Schotten-Baumann Conditions for Amide Formation
The secondary amine undergoes acylation using 3-chloropropanoyl chloride in a biphasic system (Fig. 1C):
- Conditions : 1.2 equiv acyl chloride, NaOH (2.5 equiv), CH₂Cl₂/H₂O (0°C, 2 h).
- Workup : The organic layer is washed with brine, dried (Na₂SO₄), and concentrated.
- Purification : Flash chromatography (EtOAc/hexane, 1:4) yields 91–94% pure product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89–93% |
| Purity (HPLC) | 99.0–99.5% |
| Reaction Scale | 1–10 g |
Integrated Synthesis and Process Optimization
Full Synthetic Sequence
Combining the three stages yields the target compound in 62–68% overall yield:
Critical Process Parameters :
- Temperature Control : Exothermic acyl chloride reactions require rigorous cooling (≤20°C).
- Catalyst Loading : Phosphotungstic acid (0.5 mol%) minimizes side reactions during cyclization.
- Solvent Selection : Methanol optimizes crystallization of the dihydroisoquinoline intermediate.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.54 (d, J = 8.8 Hz, 1H, ArH), 7.43–7.38 (m, 4H, ArH), 5.21 (s, 2H, OCH₂), 4.12 (t, J = 6.0 Hz, 2H, NCH₂), 3.89 (s, 6H, OCH₃), 3.02 (t, J = 6.0 Hz, 2H, CH₂CO), 2.75 (t, J = 6.0 Hz, 2H, CH₂Cl).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 152.1, 148.7 (Ar-OCH₃), 134.5 (CF₃), 126.8–112.4 (Ar-C), 62.1 (OCH₂), 56.3 (OCH₃), 45.2 (NCH₂), 38.7 (CH₂Cl).
Purity and Stability
- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
- Storage : Stable for >12 months at –20°C under argon.
Análisis De Reacciones Químicas
Oxidation: : The compound can undergo oxidation reactions, especially at the isoquinoline core or methoxy groups.
Reduction: : Selective reduction of specific functional groups can be achieved using reagents like lithium aluminum hydride.
Substitution: : The presence of chloro and methoxy groups allows for nucleophilic and electrophilic substitution reactions.
Oxidation: : Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: : Reagents like sodium ethoxide or Grignard reagents are used to introduce new functional groups.
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Production of alcohols or amines.
Substitution: : Generation of diverse derivatives with functionalized phenoxy groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in several studies:
- Indoleamine 2,3-Dioxygenase Inhibition : Research indicates that this compound can modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. Inhibition of IDO may enhance anti-cancer treatments and combat immunosuppression associated with diseases like HIV .
- Anticancer Activity : The compound's ability to inhibit IDO suggests potential applications in cancer therapy. By enhancing the effectiveness of existing anti-cancer agents, it could contribute to more effective treatment regimens for various malignancies .
Pharmacology
The unique chemical structure allows for interactions with various biological targets:
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. This property is crucial for drug design, particularly for compounds targeting central nervous system disorders.
Material Science
The compound's chemical reactivity opens avenues for applications in materials science:
- Synthesis of Functionalized Polymers : The reactivity of the trifluoromethyl group can be exploited in the synthesis of functionalized polymers with tailored properties for use in coatings, adhesives, and other materials.
Case Studies
Mecanismo De Acción
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its multiple functional groups enable binding to specific sites, modulating the activity of target proteins and altering cellular pathways. The trifluoromethylphenoxy moiety, in particular, enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Structural Analogs and Substitution Patterns
The target compound shares its dihydroisoquinoline core and methoxy substituents with several analogs. Key differences lie in the N1- and ketone-sidechain substituents:
*Calculated based on molecular formula (C₂₃H₂₃ClF₃NO₄).
Key Observations:
- Electron Effects : The trifluoromethyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in compound 90 and the moderately electron-withdrawing chloro group in compound 91 . This difference could influence receptor binding affinity and metabolic stability .
- Steric Effects: The diphenylpropanone in introduces bulkiness, likely reducing solubility but increasing steric hindrance compared to the target compound’s simpler chloropropanone chain .
Physicochemical and Pharmacokinetic Properties
- Polar Surface Area (PSA) : The target compound’s PSA (~65 Ų) is lower than compounds 90 and 91 (~70 Ų), suggesting better membrane permeability.
- Metabolic Stability : The trifluoromethyl group may resist oxidative metabolism, extending half-life compared to methoxy or chloro analogs .
Implications for Structure-Activity Relationships (SAR)
- N1 Substituent: The (3-(trifluoromethyl)phenoxy)methyl group in the target compound may enhance selectivity for hydrophobic binding pockets in target proteins compared to smaller substituents in analogs.
- Chloropropanone Chain: The 3-chloro group could act as a leaving group, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols), a feature absent in phenyl or diphenyl ketones .
Actividad Biológica
The compound 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A chloro group at position 3.
- A dimethoxy substituent at positions 6 and 7.
- A trifluoromethyl phenoxy group attached via a methylene bridge.
- A dihydroisoquinoline core structure.
Molecular Formula
The molecular formula is , indicating a relatively complex structure with multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoquinoline compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Potential
Isoquinoline derivatives have been studied for their anticancer properties. Compounds similar to the one have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that certain tetrahydroisoquinoline derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibitors targeting cytochrome P450 enzymes are crucial in drug metabolism and could be relevant for this compound's pharmacological profile .
Study 1: Antibacterial Activity Evaluation
A study evaluated various isoquinoline derivatives for their antibacterial properties. The compound exhibited a minimum inhibitory concentration (MIC) of 500 µg/mL against E. coli, suggesting moderate antibacterial activity compared to other tested compounds which showed lower MIC values .
Study 2: Anticancer Activity in vitro
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 15 µM for MCF-7 cells, indicating promising anticancer activity .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 500 µg/mL | |
| Anticancer | MCF-7 | 15 µM | |
| Anticancer | HeLa | 20 µM |
Table 2: Structural Features Comparison
| Compound Name | Chloro Group | Dimethoxy Group | Trifluoromethyl Group |
|---|---|---|---|
| 3-chloro-1-(6,7-dimethoxy... | Yes | Yes | Yes |
| Related Isoquinoline Derivative A | Yes | Yes | No |
| Related Isoquinoline Derivative B | No | Yes | Yes |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., stoichiometry, temperature, and catalysts). For analogs in the same structural class, acylation of the tetrahydroisoquinoline core with acyl chlorides under basic conditions yields 60–67% product (using silica gel chromatography for purification) . Variations in acyl chloride substituents (e.g., 3-chlorophenyl vs. phenyl) influence reaction efficiency and diastereomer formation. HRMS and NMR (¹H/¹³C) are essential for confirming structural integrity .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
- Methodological Answer : Use a combination of ¹H NMR (to identify coupling constants for stereochemistry) and ¹³C NMR (to assess electronic environments of carbons, especially near the trifluoromethyl group). For diastereomer mixtures, chiral chromatography or crystallography may resolve stereochemical ambiguity . Computational methods (e.g., DFT) can model electronic effects of substituents like the trifluoromethyl group .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Follow general guidelines for organofluorine/chlorine compounds:
- Use PPE: Nitrile gloves, face shields, and lab coats to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers at room temperature, away from moisture and oxidizers .
Q. Which analytical techniques are most reliable for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For trace impurities, LC-MS or GC-MS can identify low-abundance byproducts. Elemental analysis (C, H, N) validates empirical formula consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Core modifications : Replace the 3-(trifluoromethyl)phenoxy group with other electron-withdrawing groups (e.g., nitro, cyano) to assess effects on receptor binding .
- Side-chain variations : Substitute the 3-chloropropanone moiety with bioisosteres (e.g., esters, amides) to modulate lipophilicity .
- Biological assays : Test analogs against target receptors (e.g., NMDA receptors, as seen in related tetrahydroisoquinoline derivatives) using patch-clamp electrophysiology or radioligand binding .
Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with proteins (e.g., ion channels or enzymes) .
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in physiological conditions.
- Quantum mechanics (QM) : Calculate frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack .
Q. How can contradictory spectral or biological data be resolved during characterization?
- Methodological Answer :
- Spectral conflicts : Re-run NMR under standardized conditions (e.g., deuterated solvent, calibrated probes). Compare with literature data for analogous compounds (e.g., 3-chlorophenyl derivatives) .
- Biological variability : Validate assays with positive/negative controls. Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. What strategies mitigate diastereomer formation during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
